molecular formula C13H17N5O2 B1680996 SJ572403

SJ572403

Cat. No.: B1680996
M. Wt: 275.31 g/mol
InChI Key: JKJLETUKWLALKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

SJ572403, also known as SJ403 or 8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, is primarily an inhibitor of the protein p27Kip1 . This protein, also known as p27 or CDKN1B, is a member of the universal cyclin-dependent kinase inhibitor family . It plays crucial roles in many cellular processes, including cell division, apoptosis, and cell differentiation .

Mode of Action

This compound has high specificity for specific regions within the D2 subdomain of p27-KID . It shows specific interactions with these regions, with a Kd value of 2.2 mM . The compound modulates p27’s Cdk regulatory function . At concentrations ranging from 10 μM to 3 mM, this compound displaces p27-D2 from Cdk2/cyclin A and partially restores Cdk2 kinase activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclin-dependent kinase pathway . By inhibiting p27, this compound alters the regulation of this pathway. Specifically, it displaces p27-D2 from Cdk2/cyclin A, which leads to the partial restoration of Cdk2 kinase activity . This alteration can affect various downstream effects, including cell division, apoptosis, and cell differentiation .

Pharmacokinetics

It’s worth noting that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution.

Result of Action

The primary result of this compound’s action is the modulation of p27’s Cdk regulatory function . By displacing p27-D2 from Cdk2/cyclin A, this compound can substantially inhibit Cdk2/cyclin A activity in the absence of p27-D2 . This inhibition can lead to changes in cell division, apoptosis, and cell differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SJ403 involves multiple steps, including the formation of specific bonds and the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .

Industrial Production Methods

Industrial production of SJ403 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

SJ403 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SJ403 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of SJ403 .

Scientific Research Applications

SJ403 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the interactions and functions of intrinsically disordered proteins.

    Biology: Helps in understanding the role of p27 Kip1 in cell cycle regulation and its implications in diseases.

    Medicine: Potential therapeutic applications in diseases associated with dysregulated p27 Kip1 activity.

    Industry: Used in the development of new drugs targeting intrinsically disordered proteins.

Properties

IUPAC Name

6-ethyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-6-17-7(2)8(3)18-9-10(14-12(17)18)15(4)13(20)16(5)11(9)19/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJLETUKWLALKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.